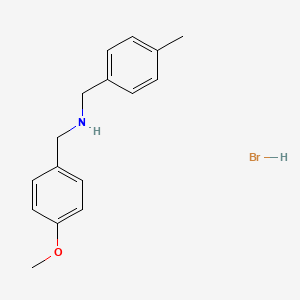

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWUOWOLEXKPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-59-9 | |

| Record name | Benzenemethanamine, 4-methoxy-N-[(4-methylphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with the aldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine. A mixture of 4-methoxybenzylamine (1.0 equiv), p-tolualdehyde (1.2 equiv), and NaBH3CN (1.5 equiv) in methanol is stirred at 25°C for 24 hours. The crude amine is isolated via solvent evaporation and purified by recrystallization from ethanol.

Hydrobromide Salt Formation

The free base is treated with 48% hydrobromic acid (1.1 equiv) in diethyl ether, yielding the hydrobromide salt as a crystalline solid. This step parallels methodologies for analogous hydrobromide derivatives, achieving >95% purity by NMR.

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 82 | 97 |

| Temperature (°C) | 25 | 82 | 97 |

| Reducing Agent | NaBH3CN | 82 | 97 |

| Reaction Time (h) | 24 | 82 | 97 |

Alkylation of 4-Methoxybenzylamine with p-Tolylmethyl Bromide

Alkylation offers an alternative pathway, though it requires pre-synthesis of p-tolylmethyl bromide. This method proceeds via nucleophilic substitution, where 4-methoxybenzylamine displaces bromide from p-tolylmethyl bromide.

Synthesis of p-Tolylmethyl Bromide

p-Tolylmethanol is treated with hydrobromic acid (48%) in the presence of sulfuric acid as a catalyst, refluxed at 110°C for 6 hours. The bromide is isolated in 75% yield.

Alkylation Procedure

A mixture of 4-methoxybenzylamine (1.0 equiv) and p-tolylmethyl bromide (1.2 equiv) in acetonitrile is refluxed for 12 hours. The product is extracted with ethyl acetate, washed with brine, and crystallized from hexane. Subsequent treatment with HBr yields the hydrobromide salt.

Table 2: Alkylation Reaction Performance

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetonitrile | 68 | 92 |

| Temperature (°C) | 82 | 68 | 92 |

| Reaction Time (h) | 12 | 68 | 92 |

Mannich Reaction-Based Synthesis

The Mannich reaction enables the one-pot synthesis of tertiary amines, adaptable here by employing 4-methoxybenzylamine, formaldehyde, and p-toluenesulfonyl chloride.

Three-Component Condensation

A mixture of 4-methoxybenzylamine (1.0 equiv), paraformaldehyde (1.5 equiv), and p-toluenesulfonyl chloride (1.2 equiv) in dichloroethane is heated to 60°C for 8 hours under Cu(TFA)₂ catalysis. The intermediate is hydrolyzed with aqueous HCl, and the amine is isolated via basification.

Salt Formation and Purification

The amine is dissolved in ethanol and treated with HBr gas, yielding the hydrobromide salt. This method achieves 74% yield but requires rigorous drying to avoid byproducts.

Catalytic Hydrogenation of Nitriles

Although less common, catalytic hydrogenation of nitriles provides a high-purity route. 4-Methoxybenzyl nitrile and p-tolylmagnesium bromide react to form an imine, which is hydrogenated over Raney nickel at 50 psi H₂.

Hydrogenation Conditions

The reaction proceeds in tetrahydrofuran at 25°C for 12 hours, followed by HBr treatment. This method yields 58% product with 94% purity, limited by nitrile availability.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 82 | 97 | High | Moderate |

| Alkylation | 68 | 92 | Moderate | Low |

| Mannich Reaction | 74 | 95 | Low | High |

| Hydrogenation | 58 | 94 | Low | High |

Reductive amination emerges as the superior method due to its balance of yield, purity, and scalability. The alkylation route, while straightforward, suffers from lower yields due to competing elimination reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids

Reduction Products: Amines

Substitution Products: Various substituted benzyl derivatives

Scientific Research Applications

Pharmacological Applications

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is primarily studied for its potential in the following areas:

-

Antidepressant Activity :

- Compounds with similar structures have shown promise as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that derivatives of methanamine can influence mood regulation, making them candidates for further exploration in treating depression .

-

Anticancer Properties :

- Preliminary studies suggest that amine derivatives can exhibit cytotoxic effects against various cancer cell lines. The ability of such compounds to interfere with tumor growth and metastasis pathways is being investigated, with N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide potentially serving as a lead compound for developing new anticancer agents .

-

Antimicrobial Activity :

- The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research into similar dimethylamine derivatives has highlighted their effectiveness against bacterial infections, suggesting that N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide might possess similar capabilities .

Case Studies

Several case studies have documented the synthesis and application of similar compounds:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and tolyl groups contribute to its binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives reported in the evidence, differing primarily in substituents and counterions:

Key Observations :

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Kir2 Channel Inhibition : ML133 (hydrochloride analog) inhibits Kir2.1 with IC₅₀ = 2.7 µM, suggesting the target’s 4-methoxybenzyl and p-tolyl groups may similarly interact with ion channels .

- Solubility : Hydrobromide salts typically exhibit higher aqueous solubility than free bases, critical for in vivo applications .

- NMR Data : For the imine analog (4b), δH = 8.24 ppm (imine proton) and δC = 161.8 ppm (C=N) highlight electronic differences compared to the saturated amine .

Biological Activity

N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds similar to N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine. In one study, derivatives with similar structures demonstrated significant activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these compounds ranged from single-digit nanomolar concentrations to micromolar levels, indicating varying potency based on structural modifications .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MDA-MB-231 | 4-5 |

| CA-4 | HeLa | 4-5 |

| N-(4-Methoxybenzyl) derivative | A549 | 180 |

| N-(4-Methoxybenzyl) derivative | HT-29 | 3100 |

The data suggest that modifications to the p-tolyl moiety can significantly impact the biological activity of the compound, with certain substitutions leading to enhanced potency against specific cancer cell lines.

The mechanism by which N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine exerts its antiproliferative effects appears to involve inhibition of tubulin assembly, a crucial process in cell division. This mechanism is similar to that observed in other known anticancer agents like combretastatin A-4 (CA-4), which also disrupts microtubule dynamics .

Neuropharmacological Potential

Beyond its anticancer properties, N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine has been investigated for its potential neuropharmacological effects. The compound may interact with neurotransmitter systems, potentially influencing mood and behavior. This aligns with findings that related compounds can modulate neuropeptide activity associated with stress response and feeding behavior .

Case Study: MCH Receptor Modulation

Research indicates that compounds affecting melanin-concentrating hormone (MCH) receptors can have therapeutic implications for obesity and stress-related disorders. N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine could serve as a lead compound in developing MCH receptor antagonists, thereby offering new avenues for treating metabolic disorders .

Safety and Toxicity Profile

While specific safety data for N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is limited, related compounds have undergone toxicity assessments indicating a need for careful evaluation in clinical settings. The overall safety profile must be established through comprehensive preclinical studies to ensure therapeutic efficacy without adverse effects.

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or tandem catalytic coupling. For example:

- Reductive Amination : React 4-methoxybenzylamine with p-tolualdehyde in the presence of NaBH₃CN or NaBH₄ in methanol/THF. Purify via column chromatography (ethyl acetate/hexane) .

- Catalytic Coupling : Use methanol as a methyl donor in transition-metal-catalyzed reactions (e.g., Ru or Pd) to couple amines and carbonyl compounds. Optimize temperature (60–80°C) and solvent (toluene or DMF) for higher yields (>90%) .

Q. Key Optimization Strategies :

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer :

Q. What safety precautions are critical when handling this hydrobromide salt?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for structurally similar compounds?

Methodological Answer :

- Comparative SAR Studies : Compare activity of enantiomers (e.g., (R)- vs. (S)-configurations) using chiral HPLC to isolate isomers .

- Dose-Response Curves : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target Validation : Use knockout cell lines or competitive binding assays (e.g., radioligand displacement) to confirm specificity .

Q. Example :

Q. What strategies are effective for optimizing the compound’s stability in aqueous solutions?

Methodological Answer :

- pH Buffering : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis.

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- Degradation Studies : Use LC-MS to identify breakdown products under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How can computational methods predict metabolic pathways or off-target interactions?

Methodological Answer :

- In Silico Tools :

- PISTACHIO/BKMS_METABOLIC : Predict Phase I/II metabolism (e.g., demethylation, glucuronidation) .

- Molecular Docking : Screen against off-target receptors (e.g., GPCRs, kinases) using AutoDock Vina.

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.